

An In-depth Technical Guide to 4-Methylpentedrone (4-MPD)

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Compound of Interest		
Compound Name:	4-Methylpentedrone	
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This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to **4-Methylpentedrone** (4-MPD), a synthetic cathinone. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

4-Methylpentedrone (4-MPD) is a synthetic stimulant belonging to the cathinone class of drugs.[1][2] It is structurally related to other cathinones such as mephedrone and pentedrone. [1] The chemical and physical properties of 4-MPD are summarized in the table below.

Table 1: Physicochemical Properties of 4-MPD



Property	Value	Reference
IUPAC Name	2-(methylamino)-1-(4- methylphenyl)pentan-1-one	[3][4]
Synonyms	4-MPD, 4-Methyl-α- methylamino-valerophenone	[3][4]
Chemical Formula	C13H19NO	[1][3][5]
Molecular Weight	205.3 g/mol	[1][3][5]
CAS Number	1373918-61-6	[1][5]
Appearance	White or off-white powder/crystalline solid	[1][6]
λmax	261 nm	[7]

Pharmacological Properties

4-MPD acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased extracellular concentrations of these neurotransmitters in the brain.[1] This mechanism is responsible for its stimulant effects, which include increased energy, euphoria, and alertness.

In Vitro Pharmacology

Studies on human embryonic kidney (HEK293) cells expressing human dopamine (DAT) and serotonin (SERT) transporters have provided quantitative data on the potency of 4-MPD.

Table 2: In Vitro Pharmacological Data for 4-MPD

Target	IC50 (μM)	Reference
Dopamine Transporter (DAT)	1.0	
Serotonin Transporter (SERT)	30	_

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

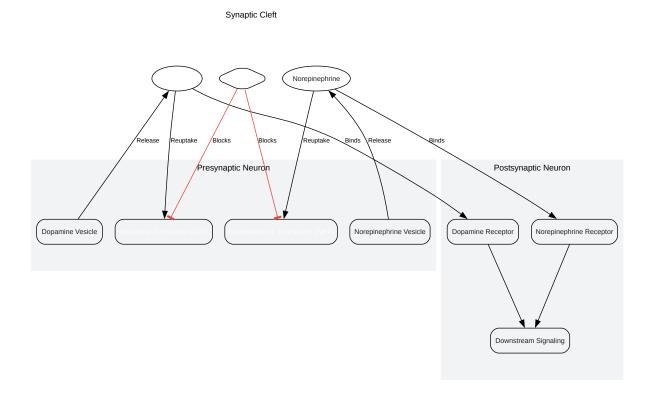


In Vivo Pharmacology

In animal models, 4-MPD has been shown to have rewarding properties, indicating a potential for abuse. Studies in mice have demonstrated that 4-MPD induces a conditioned place preference.

Signaling Pathways

As a norepinephrine-dopamine reuptake inhibitor, 4-MPD's primary mechanism of action is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling.



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Caption: Mechanism of action of 4-MPD as a norepinephrine-dopamine reuptake inhibitor.



Metabolism

In vitro studies using human liver microsomes have identified several phase I and phase II metabolites of 4-MPD. The primary metabolic pathways include hydroxylation of the alkyl chain, reduction of the ketone group, and N-demethylation.

Table 3: Identified Metabolites of 4-MPD

Metabolite	Metabolic Reaction
Monohydroxylated metabolite	Hydroxylation
Dihydroxylated metabolite	Dihydroxylation
Carboxylic acid metabolite	Oxidation
Hydroxylamine metabolite	N-oxidation
Reduced metabolite	Reduction of the ketone group
N-demethylated metabolite	N-demethylation
Glucuronide conjugate	Glucuronidation (Phase II)

Toxicology

There is limited data on the toxicology of 4-MPD. However, a fatal intoxication case has been reported, with post-mortem concentrations of 4-MPD in various biological fluids.

Table 4: Toxicological Data for 4-MPD from a Fatal Intoxication Case



Biological Matrix	Concentration (ng/mL)	Reference
Peripheral Blood	1285	
Cardiac Blood	1128	_
Urine	>10,000	_
Bile	1187	_
Vitreous Humor (Left)	734	_
Vitreous Humor (Right)	875	_

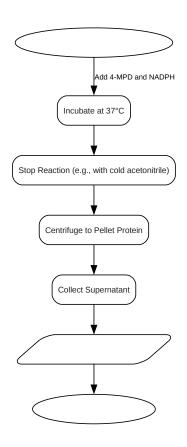
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to 4-MPD research.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the general procedure for studying the in vitro metabolism of 4-MPD.





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Caption: A generalized workflow for in vitro metabolism studies of 4-MPD.

Methodology:

- Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and a solution of 4-MPD in a suitable solvent (e.g., methanol, final concentration of 1% v/v).
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration e.g., 1 mM).
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.



- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for analysis.
- Analysis: Analyze the sample using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the metabolites.

Conditioned Place Preference (CPP) in Mice

The CPP paradigm is used to assess the rewarding effects of a substance.

Methodology:

- Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
- Pre-conditioning Phase (Day 1): Allow each mouse to freely explore both compartments for a set duration (e.g., 15 minutes) to determine any initial preference.
- Conditioning Phase (Days 2-5):
 - On alternate days, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of 4-MPD (e.g., 1, 3, or 10 mg/kg) and confine the mouse to one compartment for a set duration (e.g., 30 minutes).
 - On the other days, administer a vehicle injection (e.g., saline) and confine the mouse to the opposite compartment for the same duration. The pairing of the drug with a specific compartment should be counterbalanced across animals.
- Test Phase (Day 6): Place the mouse in the neutral central area of the apparatus with free
 access to both compartments and record the time spent in each compartment for a set
 duration (e.g., 15 minutes). An increase in the time spent in the drug-paired compartment
 compared to the pre-conditioning phase indicates a conditioned place preference.



Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the detection and quantification of synthetic cathinones in biological samples.

Sample Preparation (for blood/urine):

- Extraction: Perform a liquid-liquid extraction. To 1 mL of the sample, add an internal standard and a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge.
- Derivatization (optional but often recommended for cathinones): Evaporate the organic layer to dryness and add a derivatizing agent (e.g., trifluoroacetic anhydride) to improve chromatographic properties and fragmentation patterns.
- Reconstitution: Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent for injection.

GC-MS Parameters (Example):

- Column: A non-polar capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An initial temperature of e.g., 80°C, held for 1 minute, then ramped to e.g., 280°C at a rate of 10-20°C/min, and held for a few minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of e.g., m/z 40-500.

Analytical Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool for the identification of metabolites.

Liquid Chromatography Parameters (Example):



- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: e.g., 0.3-0.5 mL/min.

Mass Spectrometry Parameters (Example):

- Ionization Source: Electrospray ionization (ESI) in positive mode.
- Acquisition Mode: Full scan with data-dependent MS/MS fragmentation.
- Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass accuracy.

Conclusion

4-Methylpentedrone is a synthetic cathinone with stimulant properties mediated by its action as a norepinephrine-dopamine reuptake inhibitor. This guide has provided a detailed overview of its chemical structure, pharmacological properties, metabolism, and analytical detection methods. The provided experimental protocols offer a foundation for researchers to conduct further studies on this compound. Due to its potential for abuse and the limited toxicological data, further research into the safety profile and long-term effects of 4-MPD is warranted.

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